N-(Methoxycarbonyl)-N-methyl-L-valine

Description

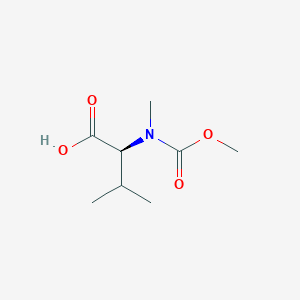

N-(Methoxycarbonyl)-N-methyl-L-valine (CAS RN: 162537-11-3), also known as N-(Methoxycarbonyl)-L-tert-leucine, is a modified amino acid derivative with the molecular formula C₈H₁₅NO₄ and a molecular mass of 189.21 g/mol . Its structure features a methoxycarbonyl (-O(CO)OCH₃) group attached to the α-amino group of L-valine, along with a methyl substituent on the β-carbon. The compound has a melting point of 103°C and is commonly used in peptide synthesis and medicinal chemistry as a building block or protecting group intermediate .

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(2S)-2-[methoxycarbonyl(methyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-5(2)6(7(10)11)9(3)8(12)13-4/h5-6H,1-4H3,(H,10,11)/t6-/m0/s1 |

InChI Key |

NRONYHVVUXQOEU-LURJTMIESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Methoxycarbonyl)-L-valine and N-(Methoxycarbonyl)-D-valine

- Key Differences: Stereochemistry: The L-valine (CAS 74761-42-5) and D-valine (CAS 153575-98-5) enantiomers differ in the configuration of the α-carbon. Substituents: Both lack the β-methyl group present in N-(Methoxycarbonyl)-N-methyl-L-valine. Molecular Formula: C₇H₁₃NO₄ (vs. C₈H₁₅NO₄ for the methylated variant). Melting Point: 109–113°C , slightly higher than the methylated derivative (103°C), likely due to reduced steric hindrance .

N-Ethoxycarbonyl-α-Methyl-L-valine (CAS 952577-51-4)

- Structural Variation : Ethoxycarbonyl (-O(CO)OCH₂CH₃) replaces methoxycarbonyl.

- Molecular Formula: C₉H₁₇NO₄ (molecular weight 203.24 g/mol).

- Properties : The bulkier ethoxy group may reduce solubility in polar solvents compared to the methoxy analog. This substitution is relevant for tuning lipophilicity in drug design .

N-Boc-L-valine (CAS 13734-41-3)

- Protecting Group : tert-Butoxycarbonyl (Boc) instead of methoxycarbonyl.

- Molecular Formula: C₁₀H₁₉NO₄ (molecular weight 217.26 g/mol).

- Applications : Boc is widely used in peptide synthesis due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). In contrast, methoxycarbonyl is less stable under acidic conditions .

CBZ-L-Valine (N-Carbobenzoxyvaline, CAS 1149-26-4)

- Protecting Group : Benzyloxycarbonyl (Cbz) group.

- Molecular Formula: C₁₄H₁₇NO₄ (molecular weight 263.29 g/mol).

- Utility: Cbz is removed via hydrogenolysis, making it incompatible with reducing environments. The larger benzyl group increases steric hindrance compared to methoxycarbonyl .

N-Acetyl-L-valine

- Functional Group : Acetyl (-COCH₃) replaces methoxycarbonyl.

- Molecular Formula: C₇H₁₃NO₃ (molecular weight 159.18 g/mol).

- Stability: Acetylated amino acids are prone to hydrolysis under basic conditions, limiting their use in prolonged synthetic steps .

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN |

|---|---|---|---|---|

| This compound | C₈H₁₅NO₄ | 189.21 | 103 | 162537-11-3 |

| N-(Methoxycarbonyl)-L-valine | C₇H₁₃NO₄ | 175.18 | 109–113 | 74761-42-5 |

| N-Ethoxycarbonyl-α-Methyl-L-valine | C₉H₁₇NO₄ | 203.24 | Not reported | 952577-51-4 |

| N-Boc-L-valine | C₁₀H₁₉NO₄ | 217.26 | ~125–130 | 13734-41-3 |

| CBZ-L-Valine | C₁₄H₁₇NO₄ | 263.29 | ~90–95 | 1149-26-4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.